While a detailed synthesis route for N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-imidazol-2-ylmethyl)-N-methyl-3-piperidinamine is not explicitly described in the provided articles, one study investigating the urinary metabolites of ecabapide in rats provides insights into potential synthetic approaches. Ecabapide, 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]amino-N- methylbenzamide, shares a structural similarity with the compound of interest, particularly the presence of the 2-(3,4-dimethoxyphenyl)ethyl moiety. [] This suggests that similar synthetic strategies employed for ecabapide could be adapted for the synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-imidazol-2-ylmethyl)-N-methyl-3-piperidinamine.
One study highlighted the use of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-imidazol-2-ylmethyl)-N-methyl-3-piperidinamine as a ligand for cyclophilin A (CypA) in an H/D exchange– and mass spectrometry–based screening assay. This assay, termed single-point SUPREX (Stability of Unpurified Proteins from Rates of H/D Exchange), was employed to identify potential CypA binders from two chemical libraries. The compound exhibited moderate binding affinity to CypA (Kd in the low micromolar range). [] This research suggests N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-imidazol-2-ylmethyl)-N-methyl-3-piperidinamine could be a useful tool for studying CypA function or for developing novel CypA-targeted agents.
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 4579-60-6
CAS No.: 18766-66-0
CAS No.: 15209-11-7